molecular formula C8H8ClNO2 B1462702 2-chloro-6-ethylpyridine-4-carboxylic acid CAS No. 54881-18-4

2-chloro-6-ethylpyridine-4-carboxylic acid

Cat. No.: B1462702
CAS No.: 54881-18-4
M. Wt: 185.61 g/mol
InChI Key: SKKSZJCZAOYCDY-UHFFFAOYSA-N
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Description

2-chloro-6-ethylpyridine-4-carboxylic acid: is a chemical compound with the molecular formula C8H8ClNO2 and a molecular weight of 185.61 g/mol . It is also known by its IUPAC name, 2-chloro-6-ethylisonicotinic acid . This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N.

Properties

IUPAC Name

2-chloro-6-ethylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-2-6-3-5(8(11)12)4-7(9)10-6/h3-4H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKSZJCZAOYCDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CC(=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54881-18-4
Record name 2-chloro-6-ethylpyridine-4-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-6-ethylpyridine-4-carboxylic acid typically involves the chlorination of 6-ethylpyridine-4-carboxylic acid. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2-position of the pyridine ring .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale chlorination processes using appropriate chlorinating agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-chloro-6-ethylpyridine-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 2-chloro-6-ethylpyridine-4-carboxylic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its derivatives find applications in various industries, including agriculture and materials science .

Mechanism of Action

The mechanism of action of 2-chloro-6-ethylpyridine-4-carboxylic acid involves its interaction with specific molecular targets. The chlorine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity to target molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 2-chloro-6-ethylpyridine-4-carboxylic acid is unique due to the presence of both the chlorine atom and the ethyl group on the pyridine ring. This combination of substituents imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Biological Activity

2-Chloro-6-ethylpyridine-4-carboxylic acid is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicine and agriculture. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring substituted with a chlorine atom at position 2 and an ethyl group at position 6, along with a carboxylic acid functional group at position 4. This unique arrangement contributes to its reactivity and biological activity.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
Staphylococcus aureus5.64 - 77.38 µM
Pseudomonas aeruginosa13.40 - 137.43 µM

The compound's activity against E. coli and B. mycoides suggests potential applications in treating infections caused by these pathogens .

2. Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. Studies have indicated that it may inhibit specific inflammatory pathways, potentially making it useful in treating inflammatory diseases .

The mechanism of action for this compound involves its interaction with various molecular targets within biological systems:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory responses or microbial metabolism.
  • Receptor Interaction: It could interact with receptors that modulate immune responses, leading to reduced inflammation or enhanced antimicrobial activity.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A recent study evaluated the effectiveness of various pyridine derivatives, including this compound, against a panel of bacterial strains. The results highlighted its superior activity against E. coli and S. aureus compared to other derivatives .
  • Inflammation Model : In an animal model of inflammation, administration of the compound resulted in significant reductions in markers of inflammation, suggesting its potential therapeutic role in inflammatory diseases .

Applications in Medicine and Industry

The biological activities of this compound position it as a candidate for various applications:

  • Pharmaceutical Development : Its antimicrobial and anti-inflammatory properties make it a potential lead compound for drug development targeting infections and inflammatory conditions.
  • Agricultural Use : The compound's efficacy against plant pathogens suggests possible applications in agrochemicals to protect crops from bacterial diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-6-ethylpyridine-4-carboxylic acid
Reactant of Route 2
2-chloro-6-ethylpyridine-4-carboxylic acid

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